molecular formula C8H11Cl2NO2S B13947035 2-Chloro-4-methanesulfonyl-benzylamine hydrochloride

2-Chloro-4-methanesulfonyl-benzylamine hydrochloride

Cat. No.: B13947035
M. Wt: 256.15 g/mol
InChI Key: HCVAUVSRKBYTED-UHFFFAOYSA-N
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Description

[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride is an organic compound with the molecular formula C7H9Cl2NO2S It is a derivative of benzenamine, characterized by the presence of a chloro group and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-chloro-4-methylsulfonylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amine group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as alkyl or aryl derivatives.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Corresponding amines are formed.

Scientific Research Applications

[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The amine group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(methylsulfonyl)aniline
  • 4-amino-3-chlorophenyl methyl sulfone
  • 2-chloro-4-mesylaniline

Uniqueness

[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, methylsulfonyl, and amine groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H11Cl2NO2S

Molecular Weight

256.15 g/mol

IUPAC Name

(2-chloro-4-methylsulfonylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10ClNO2S.ClH/c1-13(11,12)7-3-2-6(5-10)8(9)4-7;/h2-4H,5,10H2,1H3;1H

InChI Key

HCVAUVSRKBYTED-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CN)Cl.Cl

Origin of Product

United States

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